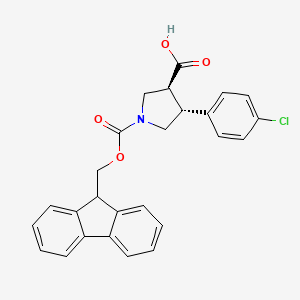![molecular formula C18H10N4 B2738998 9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine CAS No. 66215-08-5](/img/structure/B2738998.png)
9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine” is a complex compound with a molecular formula of C18H10N4 . It has an average mass of 282.299 Da and a monoisotopic mass of 282.090546 Da .
Synthesis Analysis
The synthesis of similar compounds, such as 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazines, involves a two-step condensation of thiosemicarbazide and acenaphtylene-9,10-quinone to form acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thiones, followed by a reaction with benzyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine” is complex, with a large aromatic system and multiple nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as triazines and tetrazines, often involve inverse electron-demand Diels–Alder reactions . These reactions can lead to the formation of mono-, di-, and triazines with functional substituents from both the initial azine and the dienophile .Applications De Recherche Scientifique
Reaction with 2-(2-Aminoethyl)pyridine
PAAT was formed by a reaction of 2-(2-aminoethyl)pyridine and acenaphthenequinone in the presence of ZnCl2 . This reaction led to the formation of a new compound, which was further investigated for its redox properties .
Redox Properties Investigation
The redox properties of the compound formed from the reaction of PAAT with 2-(2-aminoethyl)pyridine were investigated using voltammetry . The measured potential values for reduction and oxidation peaks correspond to acenaphthene-based ligands .
Synthesis of 9-(alkylthio)-Acenaphtho Derivatives
PAAT is used in the synthesis of 9-(alkylthio)-Acenaphtho derivatives . These derivatives have been reported to have antitumor properties .
Cytotoxic Activity
Some of the derivatives of PAAT have shown cytotoxic activity against different human cancerous cell lines . This makes PAAT a potential candidate for the development of new anticancer drugs .
Molecular Docking Studies
Molecular docking studies have been performed on PAAT and its derivatives to confirm their apoptosis-inducing activity via the Bcl-2 protein . The outcomes of these studies can be helpful in future targeting of Bcl-2 with the aim of developing apoptosis-inducing agents .
Interaction with Double Stranded DNA
Development of a QSAR equation indicated that electron withdrawing groups on the pyridine ring promoted the interaction with double stranded DNA .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
13-pyridin-2-yl-11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4/c1-2-10-19-14(9-1)18-20-16-12-7-3-5-11-6-4-8-13(15(11)12)17(16)21-22-18/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZLITGWKYIHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

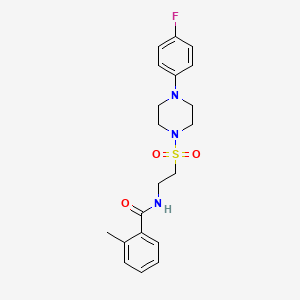
![5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2738917.png)
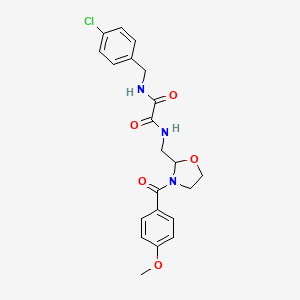
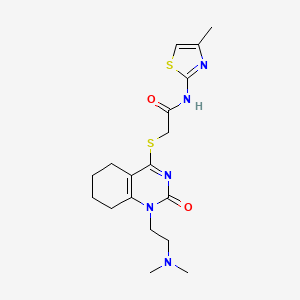
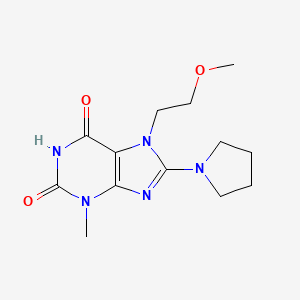


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2738924.png)

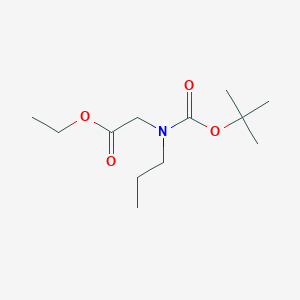
![5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride](/img/structure/B2738930.png)
